REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([NH:17]C(=O)OC(C)(C)C)[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=2)[CH:5]=[N:4][CH:3]=1.CC1N(C2C=C(NC(=O)OC(C)(C)C)C=C(C(F)(F)F)C=2)C=CN=1>>[CH3:1][C:2]1[N:6]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:14])[F:15])[CH:10]=[C:9]([NH2:17])[CH:8]=2)[CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CN=CN1C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
|
Name
|
[3-(2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-carbamic acid, 1,1-dimethylethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)C=1C=C(C=C(C1)C(F)(F)F)NC(OC(C)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CN=CN1C=1C=C(C=C(C1)N)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |